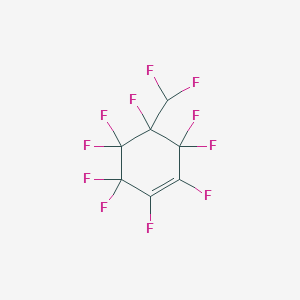
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene typically involves the introduction of difluoromethyl groups into a cyclohexene framework. One common method is the difluoromethylation of cyclohexene derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fluoroform (CHF3) as a difluoromethylating agent in a continuous flow reactor has been reported to be effective. This method allows for precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more fluorine atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) or nickel catalysts under hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and ethers, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylcyclohexene: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
Perfluorocyclohexene: Fully fluorinated cyclohexene, lacking the difluoromethyl group.
Difluoromethylbenzene: Contains a difluoromethyl group attached to a benzene ring instead of a cyclohexene ring
Uniqueness
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is unique due to its combination of multiple fluorine atoms and a difluoromethyl group, which imparts distinct chemical and physical properties. These properties include enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
116487-62-8 |
|---|---|
Molecular Formula |
C7HF11 |
Molecular Weight |
294.06 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C7HF11/c8-1-2(9)6(15,16)7(17,18)4(12,3(10)11)5(1,13)14/h3H |
InChI Key |
BRPSNPWUFXNQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C(C1(F)F)(C(F)F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















